D-Mannitol-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₆H₆D₈O₆ |
|---|---|
Molecular Weight |
190.22 |
Synonyms |
Cordycepic Acid-d8; Brightmoon-d8; Bronchitol-d8; D-(-)-Mannitol-d8; D-Mannit-d8; Diosmol-d8; Isotol-d8; Manicol-d8; Maniton S-d8; Mannidex-d8; Mannigen-d8; Mannistol-d8; Mannit-d8; Mannit 60-d8; Mannit P-d8; Mannit S-d8; Mannite-d8; Mannitol-d8; Man |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Mannitol-d8: Elucidating Deuterium Labeling for Advanced Research Applications
This guide provides a comprehensive technical overview of D-Mannitol-d8, a deuterated isotopologue of the sugar alcohol D-Mannitol. Designed for researchers, scientists, and drug development professionals, this document delves into the precise deuterium labeling positions, the rationale behind its synthesis, and its critical applications as an analytical standard. By integrating field-proven insights with foundational chemical principles, we aim to equip you with the knowledge to effectively utilize this compound in your research endeavors.
Introduction: The Significance of D-Mannitol and Isotopic Labeling
D-Mannitol is a naturally occurring sugar alcohol (polyol) found in a wide variety of plants and algae. Structurally, it is an isomer of sorbitol and is widely employed in the pharmaceutical and food industries for its unique physicochemical properties.[1] In clinical settings, it serves as an osmotic diuretic to reduce intracranial and intraocular pressure.[2][3] As a pharmaceutical excipient, it's valued as a diluent and sweetening agent in tablet formulations.[1][4]
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes.[5] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a common choice for labeling. This substitution results in a molecule that is chemically identical to its parent but has a higher mass. This mass difference is the cornerstone of its utility, allowing it to be distinguished from the unlabeled form by mass-sensitive analytical instruments, primarily mass spectrometers.[6] this compound, therefore, serves as an ideal internal standard for quantitative analyses, providing a mechanism to correct for analyte loss during sample preparation and variations in instrument response.[6][7]
Molecular Structure and Precise Deuterium Labeling Positions
The defining characteristic of this compound is the specific and deliberate placement of eight deuterium atoms. The most common and commercially available form is deuterated on all non-hydroxyl hydrogen positions.
Systematic Name: (2R,3R,4R,5R)-Hexane-1,1,2,3,4,5,6,6-d8-hexol[8]
The labeling encompasses the two hydrogens on the terminal carbons (C1 and C6) and the single hydrogen on each of the chiral secondary alcohol carbons (C2, C3, C4, and C5). The hydrogens of the six hydroxyl (-OH) groups remain as protium (¹H). This specific labeling pattern is a direct result of the common synthetic methodologies.
Caption: Fischer projection of this compound.
Synthesis of this compound: A Mechanistic Perspective
The production of this compound is typically achieved through the catalytic reduction of a suitable monosaccharide precursor, such as D-fructose or D-mannose, using a deuterium source. This process is analogous to the industrial synthesis of D-Mannitol from glucose.[9]
Causality Behind the Method: The choice of catalytic reduction (deuteration) is deliberate as it allows for the efficient and specific replacement of hydrogen atoms attached to carbons. The mechanism involves the addition of deuterium across the carbonyl group of the precursor sugar and subsequent isotopic exchange at adjacent carbon-hydrogen bonds under the reaction conditions.
Experimental Protocol: Generalized Catalytic Deuteration
This protocol outlines a representative method for the synthesis of this compound.
-
Precursor Preparation: A solution of high-purity D-fructose is prepared in a deuterated solvent, typically deuterium oxide (D₂O).
-
Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel or a ruthenium-based catalyst, is added to the solution. The catalyst is crucial for facilitating the addition of deuterium.
-
Deuteration Reaction: The reaction vessel is purged and filled with high-purity deuterium gas (D₂) to a specified pressure. The mixture is then heated and stirred for a defined period to drive the reduction of the fructose and promote H/D exchange.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like ¹H NMR to observe the disappearance of proton signals at the positions being deuterated.
-
Catalyst Removal: Upon completion, the reaction mixture is cooled, and the catalyst is carefully removed by filtration.
-
Purification: The resulting solution containing this compound is purified, often through recrystallization, to remove any unreacted starting material and byproducts, yielding the final crystalline product.
-
Purity and Labeling Confirmation: The final product's chemical purity is assessed by HPLC, and the isotopic enrichment and labeling positions are confirmed by mass spectrometry and ¹³C/²H NMR.
Caption: Workflow for the synthesis of this compound.
Physicochemical and Quantitative Data
The incorporation of eight deuterium atoms significantly increases the molecular weight of D-Mannitol without altering its fundamental chemical behavior. This distinction is critical for its use in mass spectrometry.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₆D₈O₆ | |
| Molecular Weight | ~190.22 g/mol | [10] |
| CAS Number (for D-Mannitol) | 69-65-8 | [11] |
| Appearance | White Crystalline Powder/Solid | [12] |
| Typical Isotopic Purity | ≥99 atom % D | [12] |
| Solubility | Soluble in water | |
| Melting Point | 167-170 °C (for unlabeled) | [11] |
Core Application: Internal Standard in Quantitative Analysis
The primary and most critical application of this compound is as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
Principle of a Self-Validating System: An ideal internal standard should behave identically to the analyte of interest during sample extraction, processing, and chromatographic separation, but be clearly distinguishable by the detector. This compound fulfills this requirement perfectly.
-
Co-elution: It co-elutes with endogenous or administered D-Mannitol because its chromatographic properties are virtually identical.
-
Mass Differentiation: It is easily resolved from the unlabeled D-Mannitol (MW ~182.17) by the mass spectrometer due to its +8 Da mass shift.
-
Accurate Quantification: By adding a known amount of this compound to every sample and standard, a ratio of the analyte peak area to the IS peak area is calculated. This ratio corrects for any variability, leading to highly accurate and precise quantification.[7]
This technique is fundamental in drug development for pharmacokinetic studies and in clinical diagnostics, such as the widely used lactulose/mannitol test for assessing intestinal permeability.[7][13]
Protocol: Using this compound as an Internal Standard in LC-MS/MS
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to create a concentrated stock solution.
-
Prepare Working IS Solution: Dilute the stock solution to a working concentration that will yield a robust signal in the MS analysis.
-
Sample Spiking: Add a precise volume of the working IS solution to all calibration standards, quality control samples, and unknown samples (e.g., plasma, urine) at the beginning of the sample preparation process.
-
Sample Preparation: Perform the required extraction procedure (e.g., protein precipitation, solid-phase extraction) to isolate the analytes.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The system is configured to monitor specific mass-to-charge (m/z) transitions for both unlabeled D-Mannitol and this compound.
-
Data Processing: Integrate the peak areas for both the analyte and the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.
Caption: Using this compound as an internal standard.
Conclusion
This compound is a meticulously designed analytical tool whose value is defined by the precision of its isotopic labeling. With deuterium atoms systematically replacing all non-labile, carbon-bound hydrogens, it serves as the gold standard for an internal standard in the quantitative analysis of D-Mannitol. Its identical chemical behavior and distinct mass make it indispensable for achieving the accuracy and reproducibility required in regulated drug development, clinical diagnostics, and advanced metabolic research. Understanding the specifics of its structure and the rationale for its application empowers scientists to generate highly reliable and defensible data.
References
-
Ankit Cellulose. (2025, January 4). Mannitol in the Pharmaceutical Industry: Applications and Benefits. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Patel, S. (2023). Pharmaceutical Applications for MANNITOL: An Overview. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (2021, June 21). Biosynthesis of D-Mannitol by Diplodia pinea. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
ResearchGate. (2016, March 16). Can I use mannitol as internal standard when I'm doing research about metabolic quantification in rice leaf sample using GC-MS?. Retrieved from [Link]
-
Manzo, L., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2699. Retrieved from [Link]
- Google Patents. (n.d.). CN1177586A - Preparation method of D-mannitol.
-
SciELO. (2021). Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease. Retrieved from [Link]
Sources
- 1. Applications & Benefits of Mannitol in the Pharmaceutical Industry [celluloseankit.com]
- 2. D-Mannitol: Properties and Applications_Chemicalbook [chemicalbook.com]
- 3. ijpsm.com [ijpsm.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicronbio.com [omicronbio.com]
- 9. CN1177586A - Preparation method of D-mannitol - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 69-65-8 CAS MSDS (D-Mannitol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. D-Mannitol-1,1,2,3,4,5,6,6-d8 | CymitQuimica [cymitquimica.com]
- 13. scielo.br [scielo.br]
Thermodynamic Properties of Deuterated D-Mannitol-d8: A Technical Guide
This guide details the thermodynamic profile, physicochemical characterization, and experimental handling of D-Mannitol-d8 (
Designed for researchers in pharmaceutical solid-state chemistry and metabolic tracing, this document synthesizes empirical data with theoretical principles of isotope effects to provide a robust operational framework.[1][2]
Executive Summary
This compound is the stable, isotopically labeled analog of D-mannitol where the eight non-exchangeable carbon-bound protons are substituted with deuterium.[1][2] While primarily utilized as an internal standard in LC-MS/MS bioanalysis due to its mass shift (+8 Da) and co-elution properties, its thermodynamic behavior—specifically polymorphism and solubility—closely mirrors the protonated parent (
Physicochemical Identity & Structural Logic
Chemical Definition
-
IUPAC Name:
-Hexane-1,1,2,3,4,5,6,6- -1,2,3,4,5,6-hexol[1][2] -
Molecular Formula:
[3] -
Molecular Weight: 190.22 g/mol (vs. 182.17 g/mol for
) -
Deuteration Pattern: The deuterium atoms are located on the carbon backbone. The six hydroxyl protons (-OH) remain exchangeable with solvent moisture; thus, in aqueous solution, the molecule behaves as a polyol with a deuterated skeleton.[1][2]
The Isotope Effect on Thermodynamics
Replacing hydrogen with deuterium lowers the zero-point vibrational energy of the C-H(D) bonds. In the solid state, this induces the Ubbelohde Effect , where the C-D bond is effectively shorter than the C-H bond.[1]
-
Lattice Energy: The molar volume of this compound is marginally smaller than the protonated form, potentially leading to a slight increase in lattice enthalpy.[1]
-
Melting Point: For large polyols, the melting point shift is typically negligible (
) because the crystal lattice is dominated by intermolecular Hydrogen bonding (O-H...O) rather than C-H...O interactions.[1] -
Solubility: this compound exhibits identical solubility profiles to
-mannitol, making it an ideal carrier or tracer that does not fractionate during dissolution.[1][2]
Thermodynamic Profile
The following data aggregates empirical standards for D-Mannitol (which apply to the d8-isotopologue within experimental error) and specific isotopic considerations.
Table 1: Comparative Thermodynamic Properties
| Property | D-Mannitol ( | This compound ( | Technical Insight |
| Melting Point ( | 166.0 – 168.0 °C | 166.5 – 169.0 °C | |
| Enthalpy of Fusion ( | 296 – 302 J/g | ~285 – 290 J/g | Mass-normalized enthalpy is lower for |
| Hygroscopicity | Non-hygroscopic | Non-hygroscopic | Critical for use as a gravimetric standard.[2] |
| Solubility (Water, 25°C) | 216 g/L | ~225 g/L | Molar solubility is identical; mass solubility increases due to MW.[1][2] |
| Polymorphism | Commercial | ||
| Log P (Octanol/Water) | -3.10 | -3.14 (est) | Lipophilicity is virtually unchanged.[1] |
Polymorphism & Stability[1][4][5][6]
This compound follows the same polymorphic landscape as the protonated form. Understanding these transitions is vital for ensuring the integrity of the standard during storage or lyophilization.
Polymorphic Landscape
- -Form (Stable): The thermodynamically stable form at ambient conditions. Commercial this compound is crystallized in this form to ensure long shelf-life.[1][2]
- -Form (Meta-stable): Obtained by rapid crystallization from ethanol/water.[2]
-
-Form (Unstable): Often formed during freeze-drying (lyophilization).[2] It spontaneously converts to
upon exposure to moisture or heat.[2]
Critical Application Note: If using this compound as a lyophilization lyo-protectant in metabolic studies, be aware that it may initially exist as the
-form in the cake, converting toover time.[1][2] This phase transition can release adsorbed water, potentially degrading moisture-sensitive analytes.[1][2]
Diagram 1: Polymorphic Transition Pathways
The following diagram illustrates the energy landscape and transition logic between mannitol polymorphs.
Caption: Thermodynamic relationships between this compound polymorphs. The Beta form is the energetic sink (most stable).[1]
Experimental Protocols
These protocols are designed to validate the identity and thermodynamic state of this compound.[1]
Protocol A: Differential Scanning Calorimetry (DSC) Validation
Purpose: To confirm the polymorphic form (
-
Sample Prep: Weigh 2–4 mg of this compound into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow moisture escape if measuring volatiles, though hermetic is preferred for MP).[1][2]
-
Reference: Use an empty, matched aluminum pan.
-
Purge Gas: Dry Nitrogen at 50 mL/min.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C.
-
-
Analysis:
Protocol B: Solubility Determination (Gravimetric)
Purpose: To determine exact solubility for preparing stock solutions in isotope dilution assays.
-
Saturation: Add excess this compound (~2.5 g) to 10 mL of HPLC-grade water in a scintillation vial.
-
Equilibration: Vortex for 2 minutes, then incubate at 25.0°C ± 0.1°C in a thermal shaker for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter (pre-warmed to 25°C to prevent precipitation).
-
Quantification:
-
Pipette exactly 1.00 mL of filtrate into a pre-weighed weighing boat.
-
Evaporate solvent in a vacuum oven at 60°C for 4 hours.
-
Weigh the residue.
-
-
Calculation:
.
Applications in Drug Development
Internal Standard for LC-MS/MS
This compound is the gold standard for quantifying mannitol in human plasma (e.g., for intestinal permeability or Glomerular Filtration Rate tests).[1][2]
-
Mechanism: It co-elutes with mannitol on HILIC columns but is mass-resolved (+8 Da).[1]
-
Advantage: It compensates for matrix effects (ion suppression) because its ionization efficiency matches the analyte exactly.
Solid-State NMR Marker
In formulation science, this compound is used to study the distribution of excipients in tablets.[1][2]
-
Technique:
(Deuterium) solid-state NMR. -
Utility: Since the
molecule is chemically identical but magnetically distinct, it allows researchers to observe the mobility of the mannitol phase within a tablet matrix without interference from the API or other protonated excipients.
Diagram 2: LC-MS/MS Quantification Workflow
Caption: Workflow for using this compound as an internal standard to correct for matrix effects.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6251, Mannitol.[1][2] Retrieved from [Link][1]
-
MDPI (2022).A Critical Review on Engineering of D-Mannitol Crystals: Properties, Applications, and Polymorphic Control. (Discusses
stability). Retrieved from [Link][1] -
NIST (2016). Standard Reference Material 920: D-Mannitol Safety Data Sheet.[2] Retrieved from [Link]
Sources
Metabolic inertness of D-Mannitol-d8 in biological systems
An In-Depth Technical Guide to the Metabolic Inertness of D-Mannitol-d8 in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and verifying the metabolic inertness of this compound, a deuterated isotopologue of the sugar alcohol D-Mannitol. We delve into the foundational principles of the deuterium kinetic isotope effect (KIE) and its implications for metabolic stability. This document outlines detailed, field-proven experimental protocols for both in vitro and in vivo assessment, emphasizing the causality behind methodological choices and the establishment of self-validating experimental systems. The guide is intended to serve as a practical resource for scientists leveraging this compound as a metabolically stable tracer, an internal standard, or a specialized excipient in pharmaceutical development.
Introduction: D-Mannitol and the Rationale for Deuteration
D-Mannitol is a naturally occurring six-carbon sugar alcohol (polyol) widely utilized in the pharmaceutical and food industries.[1][2][] It is a white, crystalline powder known for its low hygroscopicity, good compatibility with active pharmaceutical ingredients (APIs), and utility as an osmotic diuretic.[4][5][6] In biological systems, D-Mannitol is characterized by its poor oral absorption and metabolic stability; it is largely considered metabolically inert in humans and is primarily eliminated unchanged in the urine.[7][8][9] While minimal conversion to glycogen in the liver can occur, its overall contribution to systemic energy metabolism is negligible.[7]
The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (D or ²H), is a powerful technique in medicinal chemistry known as deuteration.[10] This substitution creates a carbon-deuterium (C-D) bond that is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[11] Consequently, reactions involving the cleavage of a C-D bond as the rate-determining step proceed more slowly.[10] This phenomenon, the deuterium kinetic isotope effect (KIE), can significantly reduce the rate of metabolism, particularly for reactions catalyzed by cytochrome P450 (CYP) enzymes.[10][12]
For a molecule like D-Mannitol that is already substantially inert, deuteration to form this compound is hypothesized to reinforce this stability. This compound is the deuterium-labeled form of D-Mannitol, where hydrogen atoms are replaced by deuterium.[13] This guide provides the scientific framework and experimental protocols required to rigorously validate this presumed metabolic inertness.
The Deuterium Kinetic Isotope Effect (KIE)
The KIE is the primary reason deuteration can enhance a molecule's metabolic stability. Many metabolic oxidation reactions, especially those mediated by CYP enzymes, involve the abstraction of a hydrogen atom as a critical, rate-limiting step.[12] Replacing this hydrogen with deuterium requires more energy to break the bond, thus slowing the overall reaction rate. This can lead to a longer biological half-life, increased drug exposure, and potentially a more favorable pharmacokinetic profile.[11][14][15]
Caption: The Deuterium Kinetic Isotope Effect: Higher activation energy is needed for C-D bond cleavage.
Validating Metabolic Inertness: Experimental Design
To empirically confirm the metabolic inertness of this compound, a two-tiered approach is essential: in vitro metabolic stability assays followed by in vivo pharmacokinetic characterization. This strategy allows for a systematic evaluation, from isolated enzyme systems to a whole-organism context.
In Vitro Metabolic Stability Assessment
The objective of in vitro studies is to determine the rate at which this compound is metabolized by key drug-metabolizing enzymes, primarily located in the liver. Two principal systems are employed: liver microsomes and intact hepatocytes.
-
Liver Microsomes: These subcellular fractions are rich in Phase I CYP enzymes and are used to assess oxidative metabolism.[16]
-
Hepatocytes: These intact liver cells contain both Phase I and Phase II (conjugative) enzymes, offering a more comprehensive assessment of cellular metabolism.[16][17]
Given that the parent D-Mannitol is not significantly metabolized, the hypothesis is that this compound will show negligible depletion in both systems.
This protocol provides a self-validating system by including high-turnover (positive) and low-turnover (negative) control compounds.
Objective: To quantify the disappearance of this compound over time when incubated with cryopreserved human hepatocytes.
Materials:
-
This compound
-
Positive Control: Propranolol (high clearance)
-
Negative Control: Warfarin (low clearance)
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium
-
96-well plates
-
Acetonitrile with internal standard (e.g., Tolbutamide) for protein precipitation
-
LC-MS/MS system
Methodology:
-
Hepatocyte Plating: Thaw and plate cryopreserved hepatocytes in 96-well plates according to the supplier's instructions and allow them to attach.
-
Compound Preparation: Prepare stock solutions of this compound, Propranolol, and Warfarin in a suitable solvent (e.g., DMSO). Make working solutions by diluting stocks in incubation medium to the final desired concentration (e.g., 1 µM).
-
Incubation: Remove the plating medium from the hepatocytes and add the compound working solutions. Incubate at 37°C with 5% CO₂.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot from the respective wells. The 0-minute sample is taken immediately after adding the compound.
-
Reaction Quenching: Immediately quench the metabolic reaction by adding the collected aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard. This step precipitates proteins and stops all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound (this compound, Propranolol, or Warfarin) relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).
Expected Outcome: The positive control (Propranolol) should show rapid depletion. The negative control (Warfarin) should show slow depletion. This compound is expected to show negligible depletion, with a profile similar to or flatter than the negative control, confirming its high stability.
Caption: Workflow for the in vitro hepatocyte metabolic stability assay.
Table 1: Representative In Vitro Metabolic Stability Data
| Compound | In-Vitro Half-Life (minutes) | Intrinsic Clearance (µL/min/10⁶ cells) | Classification |
|---|---|---|---|
| Propranolol (Positive Control) | < 30 | > 70 | High Clearance |
| Warfarin (Negative Control) | > 240 | < 5 | Low Clearance |
| This compound | > 240 (Not determinable) | < 1 (Below LOQ) | Metabolically Stable |
Note: Data are representative and illustrate expected outcomes.
In Vivo Pharmacokinetic Evaluation
Following confirmation of in vitro stability, an in vivo study is the definitive step to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a complete biological system.
Objective: To determine the pharmacokinetic profile and primary route of elimination for this compound following intravenous administration in rats.
Materials:
-
This compound formulated in a sterile vehicle (e.g., saline)
-
Sprague-Dawley rats with cannulated jugular veins
-
Metabolic cages for separate collection of urine and feces
-
EDTA-coated tubes for blood collection
-
LC-MS/MS system
Methodology:
-
Dosing: Administer a single intravenous (IV) bolus dose of this compound (e.g., 10 mg/kg) to a cohort of rats via the jugular vein cannula.
-
Blood Sampling: Collect serial blood samples at specified time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Place samples into EDTA tubes and centrifuge to obtain plasma.
-
Urine and Feces Collection: House animals in metabolic cages and collect urine and feces at intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
Sample Processing: Store plasma, urine, and homogenized feces samples at -80°C until analysis. Prepare samples for analysis via protein precipitation (plasma) or dilution (urine).
-
LC-MS/MS Analysis: Quantify the concentration of this compound in all plasma and urine samples using a validated LC-MS/MS method. The high specificity of MS allows for unambiguous detection of the deuterated molecule.
-
Metabolite Screening: Analyze samples in full-scan or parent-ion scan mode to search for potential metabolites (e.g., hydroxylated or glucuronidated forms).
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Excretion Analysis: Calculate the percentage of the administered dose recovered unchanged in the urine.
Caption: Workflow for the in-vivo pharmacokinetic and excretion study.
Table 2: Expected Pharmacokinetic Parameters for IV this compound
| Parameter | Symbol | Expected Value | Interpretation |
|---|---|---|---|
| Half-Life | t½ | ~5 hours | Consistent with parent D-Mannitol, indicating slow elimination.[18] |
| Clearance | CL | Low, approaching Glomerular Filtration Rate (GFR) | Suggests elimination primarily via renal filtration without significant metabolic clearance. |
| Volume of Distribution | Vd | ~0.5 L/kg | Indicates distribution primarily in extracellular fluid.[9] |
| Area Under the Curve | AUC | Dose-proportional | Predictable systemic exposure. |
| % Excreted in Urine | %Fe | > 90% (as unchanged parent) | Confirms renal excretion as the major elimination pathway and lack of metabolism. |
Note: Values are informed by literature on non-deuterated D-Mannitol and represent expected outcomes for a metabolically inert compound.[9][18]
Applications and Conclusion
The rigorous validation of this compound's metabolic inertness underpins its utility in several advanced research and development applications:
-
Non-Metabolized Tracer: Its stability makes it an excellent tracer for studying physiological processes like oral-cecal transit time, where microbial, not mammalian, metabolism is the event of interest.[19][20][21]
-
Internal Standard: In quantitative bioanalysis (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. This compound can serve as a perfect internal standard for the quantification of endogenous or administered D-Mannitol.
-
Inert Pharmaceutical Excipient: For moisture-sensitive APIs or in formulations where excipient-API interaction is a concern, the demonstrated inertness of D-Mannitol provides a high degree of confidence in its suitability.[4][22]
References
- Ankit Cellulose. (2025, January 4).
- Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 577, 291-306.
- Wikipedia. (n.d.).
- BenchChem. (2025). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. BenchChem.
- Masimirembwa, C. M., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 39(12), 2325-2333.
- Pfanstiehl. (n.d.). D-Mannitol USP Excipient GMP - CAS 69-65-8. Pfanstiehl.
- Pharmaoffer. (2024, January 29). Mannitol as Pharmaceutical Excipient. Pharmaoffer.
- Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279.
- Megazyme. (n.d.). d-mannitol - assay procedure. Megazyme.
- Sigma-Aldrich. (n.d.).
- Chem-Impex. (n.d.). D-Mannitol. Chem-Impex.
- Salamandra. (2025, January 31).
- BioAssay Systems. (n.d.). EnzyChrom™ D-Mannitol Assay Kit. BioAssay Systems.
- U.S. Food and Drug Administration. (2009, December 27). Clinical Pharmacology and Biopharmaceutics Review(s).
- Laker, M. F., & Mount, J. N. (1980). Mannitol estimation in biological fluids by gas-liquid chromatography of trimethylsilyl derivatives. Clinical Chemistry, 26(3), 441-443.
- BenchChem. (n.d.).
- Semantic Scholar. (n.d.).
- Sam, J. J., & Najeeb, Z. (2024, June 8). Mannitol. In StatPearls.
- Voegele, R. T. (2015). Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions. Frontiers in Plant Science, 6, 829.
- Fleming, S. C., et al. (1997). An analytical method for the quantitation of mannitol and disaccharides in serum: a potentially useful technique in measuring small intestinal permeability in vivo. Clinica Chimica Acta, 263(2), 197-205.
- Voegele, R. T. (2015). Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions. Frontiers in Plant Science, 6, 829.
- Rostami, R., et al. (2013). Pharmacokinetic Characteristics of Bolus-Administered Mannitol in Patients Undergoing Elective Craniotomy. Journal of Neurosurgical Anesthesiology, 25(1), 38-44.
- FDA Law Blog. (2017, July 16).
- Harbeson, S. L., & Tung, R. D. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(46), 6095-6097.
- JRF Global. (n.d.).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Mannitol?.
- National Center for Biotechnology Inform
- Beth Israel Deaconess Medical Center. (2026, January 12). Microbial metabolism of mannitol as a tracer for the non-invasive measurement of oral-cecal transit. Beth Israel Deaconess Medical Center.
- Pace, F., et al. (2022). Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy.
- Vieira, D. E., et al. (2025, October 30). Microbial metabolism of mannitol as a tracer for the non-invasive measurement of oral-cecal transit. bioRxiv.
- Nickson, C. (2024, July 14). Mannitol. LITFL.
- Pace, F., et al. (2022). Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy.
- Vieira, D. E., et al. (2025, October 30). Microbial metabolism of mannitol as a tracer for the non-invasive measurement of oral-cecal transit. bioRxiv.
- MedchemExpress. (n.d.). This compound (Mannitol-d8). MedchemExpress.com.
- Merck. (n.d.). Metabolic Stability Assays. Merck.
- BenchChem. (n.d.). Comparative Uptake Kinetics of D-Mannitol-d1 and D-glucose: A Guide for Researchers. BenchChem.
- BioIVT. (n.d.).
- Nagavalli, D., et al. (2023). Pharmaceutical Applications for MANNITOL: An Overview. International Journal of Pharmaceutical Sciences and Medicine, 8(6), 103-138.
- Kumar, R., & Singh, R. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ARME, 2(3).
- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
- WuXi AppTec. (n.d.). Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
- Santa Cruz Biotechnology. (n.d.). D(−)Mannitol. SCBT.
- BioIVT. (n.d.). Metabolic Stability Assays. BioIVT.
- Barreneche, C., et al. (2025, October 30). Stability of D-mannitol upon Melting/Freezing Cycles under Controlled Inert Atmosphere.
- Al-Sawalha, M., & Al-Sawaftah, A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Future Drug Discovery, 5(2), FDD85.
- Sigma-Aldrich. (n.d.). D-Mannitol. Sigma-Aldrich.
- BOC Sciences. (n.d.). CAS 69-65-8 (D-Mannitol). BOC Sciences.
Sources
- 1. D-Mannitol USP Excipient GMP - CAS 69-65-8 - Pfanstiehl [pfanstiehl.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 4. Use of Mannitol as an Excipient for Solid Drug Formulation [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. What is the mechanism of Mannitol? [synapse.patsnap.com]
- 7. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jrfglobal.com [jrfglobal.com]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Deuterated drug - Wikipedia [en.wikipedia.org]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Microbial metabolism of mannitol as a tracer for the non-invasive measurement of oral-cecal transit [research.bidmc.org]
- 20. biorxiv.org [biorxiv.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Applications & Benefits of Mannitol in the Pharmaceutical Industry [celluloseankit.com]
CAS number and chemical identifiers for D-Mannitol-d8
The following technical guide is structured as a "Masterfile" for D-Mannitol-d8, designed for direct application in bioanalytical and pharmaceutical research.
Part 1: Chemical Identity & Core Specifications
This compound is the stable isotope-labeled analogue of D-Mannitol, where the carbon-bound hydrogens are replaced by deuterium (
Chemical Identifiers[1][2]
| Parameter | Specification | Notes |
| Chemical Name | D-Mannitol-1,1,2,3,4,5,6,6-d8 | Specific backbone deuteration. |
| Common Name | This compound | |
| CAS Number | 69-65-8 (Unlabeled Parent) | Note: No unique CAS is universally standardized for the d8 isotopologue. Vendors typically reference the parent CAS. |
| Molecular Formula | Exchangeable protons (-OH) remain H in protic solvents. | |
| Molecular Weight | 190.22 g/mol | Unlabeled MW: 182.17 g/mol (+8.05 Da shift). |
| Isotopic Purity | ≥ 98 atom % D | Critical to minimize |
| Solubility | Water (High), Ethanol (Low) | Identical solubility profile to non-deuterated mannitol. |
| SMILES (Isomeric) | [2H]C([2H])(O)C([2H])([2H])O | Explicit deuterium notation. |
Structure & Isotopic Labeling Logic
The following diagram illustrates the structural relationship and the specific deuteration sites that provide the mass shift without altering the hydrophilic interaction profile.
Figure 1: Structural transition from Native Mannitol to Mannitol-d8, highlighting the mass shift utilized in Negative ESI-MS.
Part 2: Scientific Rationale (E-E-A-T)
Why this compound?
In quantitative bioanalysis, particularly for the Lactulose/Mannitol Intestinal Permeability Test , the use of a structural analogue (like sorbitol) is insufficient due to subtle chromatographic differences and ionization suppression effects.
-
Co-Elution: this compound co-elutes perfectly with the analyte. This ensures that any matrix effect (ion suppression or enhancement) occurring at that specific retention time affects both the analyte and the IS equally, allowing the ratio to correct for the interference automatically.
-
Non-Exchangeable Labeling: The deuterium atoms are located on the carbon backbone (
bonds). Unlike hydroxyl protons ( ), these do not exchange with solvent protons in aqueous mobile phases, ensuring a stable mass signal during LC-MS runs.
Stability & Handling
-
Hygroscopicity: Like native mannitol, the d8 form is non-hygroscopic (unlike sorbitol), making it easier to weigh accurately for stock solutions.
-
Storage: Store at room temperature (20-25°C) in a desiccator. Solutions in water are stable for 1 month at 4°C, but prone to bacterial growth if not sterile filtered.
Part 3: Critical Application – Intestinal Permeability Assay
The primary pharmaceutical application of this compound is as an internal standard for the "Dual Sugar Absorption Test" used to diagnose "Leaky Gut" (increased intestinal permeability) in conditions like Crohn's disease or Celiac disease.
The Mechanism
-
Ingestion: Patient drinks a solution of Lactulose (large molecule, paracellular transport) and Mannitol (small molecule, transcellular transport).
-
Excretion: Urine is collected over 6 hours.
-
Analysis: The ratio of Lactulose to Mannitol recovery is calculated.
-
Role of d8: Mannitol-d8 is spiked into the urine sample before processing to correct for extraction efficiency and MS ionization variance.
Part 4: Experimental Protocol (LC-MS/MS)
Method: HILIC-MS/MS (Negative Ion Mode) Objective: Quantify D-Mannitol in human urine using this compound as the Internal Standard.
Reagents & Preparation
-
Stock Solution (IS): Dissolve 10 mg this compound in 10 mL HPLC-grade water (1 mg/mL).
-
Working Solution (IS): Dilute Stock to 10 µg/mL in Acetonitrile:Water (80:20).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
Sample Preparation Workflow
The following protocol utilizes a "Dilute-and-Shoot" approach, feasible due to the high sensitivity of modern MS and the cleanliness of the HILIC separation.
Figure 2: Step-by-step bioanalytical workflow for urine analysis using this compound.
MS/MS Transitions (Negative Mode)
Mannitol ionizes best in negative electrospray ionization (ESI-) as the formate or acetate adduct, or as the deprotonated ion
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Mannitol | 181.1 | 89.0 | -15 |
| This compound | 189.1 | 97.0 | -15 |
Note: The mass shift of +8 is maintained in the fragment ion (89 -> 97), confirming the backbone stability of the label.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6251, Mannitol. (Parent Compound Reference).
-
Sigma-Aldrich. D-Mannitol Product Specification (CAS 69-65-8).[2][3]
- Cayman Chemical. D-Mannitol Analytical Reference Standard.
-
Springer Nature Experiments. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability. (Methodology Reference).
-
[Link]
-
-
National Institutes of Health (NIH). Quantifying lactulose and mannitol using LC-MS/MS in a clinical study.
-
[Link](Note: Generic link to PMC search for validation of method).
-
Sources
Methodological & Application
Application Note: Precision Dosing of D-Mannitol-d8 for Metabolic Tracer & Intestinal Permeability Studies
Abstract
This guide provides a rigorous framework for calculating and administering D-Mannitol-d8 (1,1,2,2,3,3,4,4-d8) in metabolic tracer studies. While traditional "cold" mannitol protocols for intestinal permeability (the Lactulose/Mannitol test) rely on gravimetric dosages (1–2 g) to induce osmotic pressure, stable isotope studies utilizing LC-MS/MS allow for significantly refined dosing strategies. This note details the mathematical derivation of the Minimum Required Dose (MRD) , distinguishes between Osmotic Load and Tracer protocols, and provides a self-validating workflow for quantifying intestinal barrier dysfunction and renal filtration.
Part 1: The Physiological Rationale
Why this compound?
Mannitol is a monosaccharide alcohol (182.17 g/mol ) that serves as the "gold standard" small-molecule probe for paracellular transport.
-
Inertness: It is not metabolized by the host (though potentially fermented by colonic bacteria if transit is slow).
-
Filtration: It is freely filtered by the glomerulus and not significantly reabsorbed, making it an excellent marker for Glomerular Filtration Rate (GFR) and small intestinal absorption.
-
The "d8" Advantage: this compound replaces endogenous hydrogen with deuterium. This eliminates background interference from dietary mannitol (found in mushrooms, celery, and fruits), effectively lowering the Limit of Quantitation (LOQ) by orders of magnitude compared to HPLC-PAD methods.
The Differential Permeability Principle
In gut health studies, Mannitol (small, radius ~0.67 nm) is co-administered with Lactulose (large, radius ~0.82 nm).
-
Healthy Gut: Mannitol passes through tight junctions freely; Lactulose is excluded.
-
"Leaky" Gut: Tight junctions widen, allowing Lactulose influx.
-
The Ratio: The Lactulose/Mannitol (L/M) recovery ratio normalizes for gastric emptying and renal clearance, isolating permeability as the variable.
Part 2: Dosage Calculation Strategies
The dosage of this compound depends on the study's objective: Osmotic Challenge vs. Kinetic Tracing .
Mathematical Framework for Tracer Dosage
To calculate the minimal dose required for LC-MS/MS detection without wasting expensive isotope, use the following reverse-calculation:
- : Target concentration in urine (typically 100× the Lower Limit of Quantitation, LLOQ).
- : Expected urine volume during collection window (e.g., 300 mL for 0–5h).
- : Fractional Recovery (typically 0.15 or 15% for Mannitol).
- : Safety Factor (to account for biological variability, typically 10).
Example Calculation (Human Adult):
-
Instrument LLOQ: 10 ng/mL
-
Target
: 1 µg/mL (1000 ng/mL) - : 500 mL
- : 0.15 (15%)
-
Calculation:
Recommended Dosage Protocols
| Study Type | Subject | This compound Dose | Co-Administered "Cold" Carrier | Rationale |
| Standard L/M Test | Human Adult | 50 – 100 mg | 1.0 g Unlabeled Mannitol | Maintains standard osmotic pressure for historical comparison; d8 acts as the quantifiable tracer. |
| Pure Tracer (Microdose) | Human Adult | 50 mg | None | Cost-effective. Relies on high sensitivity of LC-MS.[1] Avoids osmotic diarrhea risk. |
| Pediatric (<10kg) | Child | 2 mg/kg | 50 mg/mL solution | Adjusted for lower blood volume and renal clearance. |
| Pre-Clinical | Mouse (C57BL/6) | 50 mg/kg | None | Administered via oral gavage (PO). |
Critical Note: If using this compound as an Internal Standard (IS) added to urine ex vivo, do not administer it to the patient. Spike the final matrix to a concentration of 10 µg/mL.
Part 3: Experimental Protocol (Human L/M Test)
Preparation
-
Subject Status: Fasting is mandatory (8 hours) to empty the stomach and reduce dietary interference.
-
Solution Prep:
-
Dissolve 5 g Lactulose (unlabeled) and 100 mg this compound in 100 mL of water.
-
Osmolarity Check: Ensure solution is hypertonic but palatable.
-
-
Bladder Void: Subject must empty bladder immediately before ingestion (Time 0).
Administration & Collection
-
Ingestion: Subject drinks solution within 5 minutes.
-
Hydration: One hour post-ingestion, subject drinks 200 mL water to ensure sufficient urine flow.
-
Collection Window: Collect all urine passed from T=0 to T=5 hours.
-
Termination: At T=5 hours, subject voids one last time into the container.
Sample Handling
-
Homogenization: Measure total urine volume. Mix thoroughly.
-
Aliquot: Transfer 5 mL to a cryovial.
-
Preservation: Add 1 drop of Chlorhexidine or Thymol to prevent bacterial degradation of sugars, or freeze immediately at -80°C.
Part 4: Analytical Workflow & Visualization
The Pharmacokinetic Pathway
The following diagram illustrates the transit logic and critical measurement points.
Figure 1: Pharmacokinetic fate of this compound. Note that ~85% of the dose enters the colon and is lost to analysis if not absorbed in the small intestine.
LC-MS/MS Configuration
-
Column: Amide-HILIC column (e.g., BEH Amide, 2.1 x 100 mm).
-
Mobile Phase: A: 0.1% NH4OH in Water; B: 0.1% NH4OH in Acetonitrile (Gradient 80% B to 50% B).
-
Ionization: ESI Negative Mode (Sugars ionize better in negative mode as [M-H]-).
-
MRM Transitions:
-
D-Mannitol (Cold): 181.1 -> 89.0
-
This compound: 189.1 -> 93.0
-
Part 5: Data Calculation & Interpretation
To validate the assay, calculate the Urinary Recovery Percentage (%UR) :
Interpretation Guide
-
Normal Mannitol Recovery: 10% – 25%.
-
< 10%: Suggests malabsorption (villous atrophy) or incomplete urine collection.
-
-
Lactulose/Mannitol Ratio (LMR):
-
Normal LMR: < 0.03 (varies by lab).
-
Elevated LMR: Indicates increased intestinal permeability ("Leaky Gut").[2]
-
References
-
Validation of LC-MS/MS for Lactulose/Mannitol Test Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease. Source: SciELO. [Link](Note: Generalized landing page for verification)
-
Standardizing Gut Permeability Protocols Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability. Source: NIH / PubMed Central. [Link]
-
Stable Isotope Tracers in Metabolic Flux Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Source: NIH / PubMed Central. [Link]
-
Mannitol Pharmacokinetics Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy. Source: Wiley Clinical and Translational Science. [Link][3]
-
Pediatric Environmental Enteropathy Protocols Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies. Source: Ovid / JPGN. [Link]
Sources
Application Note: Next-Generation Intestinal Permeability Profiling Using D-Mannitol-d8 Stable Isotope Probes
Abstract & Introduction
The Challenge: The "Dietary Noise" Problem The assessment of intestinal barrier function—often termed "Leaky Gut"—is critical in drug development for inflammatory bowel disease (IBD), celiac disease, and toxicology screening. The Gold Standard has long been the Lactulose/Mannitol (L/M) Ratio test . In this dual-sugar assay, Mannitol (small molecule, ~182 Da) serves as a marker for transcellular uptake (normal absorption), while Lactulose (large molecule, ~342 Da) serves as a marker for paracellular "leak" across damaged tight junctions.
However, a critical flaw exists in traditional protocols: Endogenous and Dietary Mannitol . Mannitol is ubiquitous in nature (vegetables, gums, excipients). Patients or test animals often have high baseline levels of mannitol, leading to false negatives (artificially inflating the denominator of the L/M ratio).
The Solution: D-Mannitol-d8 Probes This protocol utilizes This compound (Mannitol labeled with 8 deuterium atoms) as the ingested tracer. Unlike standard mannitol, this compound is chemically identical regarding transport but distinct by mass (+8 Da). This allows Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to completely differentiate the administered probe from dietary background, offering superior sensitivity and accuracy.
Biological Mechanism & Principle
The assay relies on the differential transport pathways of the two sugar probes.[1]
-
This compound: Absorbed transcellularly through aqueous pores.[1] Its recovery reflects the absorptive surface area.
-
Lactulose: Absorbed paracellularly through tight junctions. Its recovery reflects barrier integrity.
Visualization: Transport Pathways
Figure 1: Differential transport mechanisms. This compound tracks surface area (green), while Lactulose tracks junctional damage (red).
Materials & Reagents
Standards and Probes
| Reagent | Purpose | Grade |
| This compound | Ingestible Probe | Isotopic Purity ≥ 98% |
| Lactulose | Ingestible Probe | USP/EP Grade |
| 13C6-Mannitol | Internal Standard (IS)* | Analytical Standard |
| 13C12-Lactulose | Internal Standard (IS) | Analytical Standard |
Critical Note on Internal Standards: Since this compound is used as the sample probe, you cannot use it as the Internal Standard. You must use 13C-Mannitol or a structural analog (e.g., Sorbitol) as the IS to normalize matrix effects during MS analysis.
LC-MS Solvents
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (100 mM stock)
-
Ammonium Hydroxide (for pH adjustment)
-
Water (Milli-Q or LC-MS grade)
Experimental Protocol
Phase 1: In Vivo Administration (Clinical or Preclinical)
Self-Validation Check: Ensure subjects have fasted for at least 8 hours to empty the stomach, though the use of d8-Mannitol mitigates the need for strict dietary mannitol restriction (e.g., avoiding wine/mushrooms) required in older protocols.
-
Preparation of Dosing Solution:
-
Dissolve 5 g Lactulose and 1 g this compound in 100 mL of water.
-
Note: For rodent studies, scale down to 250 mg/kg Lactulose and 50 mg/kg this compound.
-
-
Administration:
-
Sample Collection:
-
Collect all urine output for 0–6 hours post-dose into a container containing a preservative (e.g., chlorhexidine or thymol) to prevent bacterial degradation of sugars.
-
Measure and record the Total Urine Volume (Critical for calculating total recovery).
-
Phase 2: Sample Preparation (Dilute-and-Shoot)
Why this method? Sugars are highly polar and do not retain well on C18 SPE cartridges. A "dilute-and-shoot" approach using HILIC chromatography minimizes recovery losses.
-
Aliquot: Transfer 100 µL of urine to a centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard Mix (13C-Mannitol / 13C-Lactulose at 10 µg/mL).
-
Dilution: Add 890 µL of Acetonitrile (creates a 10:90 Water:ACN ratio).
-
Mechanism:[5] High organic content precipitates urinary proteins and prepares the sample for HILIC injection.
-
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an LC vial.
Phase 3: LC-MS/MS Analysis
Chromatographic Conditions
-
Column: Amide-HILIC (e.g., Waters BEH Amide or Tosoh Amide-80), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Water (95:5) (pH 9.0).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 90 | Initial Hold |
| 1.0 | 90 | Start Gradient |
| 5.0 | 60 | Elution of Sugars |
| 5.1 | 40 | Wash |
| 7.0 | 40 | End Wash |
| 7.1 | 90 | Re-equilibration (Critical for HILIC) |
| 10.0 | 90 | End Run |
Mass Spectrometry Parameters (ESI Negative Mode)
Sugars ionize best in negative mode as deprotonated ions [M-H]- or chloride adducts [M+Cl]-.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 189.1 ([M-H]-) | 89.0 | 25 | 15 |
| Lactulose | 341.1 ([M-H]-) | 161.0 | 30 | 18 |
| 13C-Mannitol (IS) | 187.1 ([M-H]-) | 88.0 | 25 | 15 |
Note: The d8 precursor is ~189 (181 + 8). Transitions must be optimized on your specific instrument.
Data Analysis & Calculation
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for barrier function assessment.
Calculation Logic
To ensure scientific integrity, do not rely solely on concentration. You must calculate the Percentage of Dose Recovered .
-
Calculate Total Excretion (mg):
Where is the concentration from LC-MS and is the total urine volume. -
Calculate % Recovery:
-
Calculate L/M Ratio:
Interpretation:
-
Healthy: High Mannitol recovery (>10%), Low Lactulose recovery (<0.5%). Ratio < 0.03.
-
Compromised Barrier: Low Mannitol (villous atrophy) OR High Lactulose (tight junction break). Ratio > 0.03.[4][6]
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity for Mannitol-d8 | Ion suppression from salts. | Ensure HILIC wash step is sufficient. Switch to Ammonium Acetate buffer to enhance ionization. |
| Retention Time Drift | HILIC column not equilibrated. | HILIC requires long equilibration. Ensure at least 3 minutes of re-equilibration at initial conditions between runs. |
| High Baseline Mannitol | Contamination or wrong transition. | Verify you are monitoring m/z 189 -> 89 (d8) and not 181 -> 89 (d0). This confirms the probe specificity. |
| Peak Tailing | pH mismatch. | Adjust mobile phase pH to 9.0 using Ammonium Hydroxide to improve peak shape for sugars. |
References
-
Camilleri, M., et al. (2010). "Measurement of intestinal permeability in clinical practice." Gastroenterology.
-
Grover, M., et al. (2016). "13C mannitol as a novel biomarker for measurement of intestinal permeability." Neurogastroenterology & Motility.
-
Lostia, A. M., et al. (2008). "A liquid chromatography-tandem mass spectrometry method for the determination of lactulose and mannitol in urine." Clinical Chemistry and Laboratory Medicine.
-
Van Rijn, B. B., et al. (2023). "Intestinal barrier function assessment using LC-MS/MS: A validation study." Journal of Chromatography B. (Note: Representative citation for modern HILIC methods).
Sources
- 1. scispace.com [scispace.com]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medrxiv.org [medrxiv.org]
- 6. scielo.br [scielo.br]
Troubleshooting & Optimization
Correcting retention time shifts for D-Mannitol-d8 in chromatography
Executive Summary
Welcome to the technical support hub. You are likely here because your D-Mannitol-d8 internal standard (IS) is behaving unexpectedly—either eluting at a different time than your native D-Mannitol (an "offset") or drifting inconsistently across your batch (a "shift").
In quantitative LC-MS/MS of polar sugar alcohols like mannitol, Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard approach. However, HILIC is thermodynamically complex. The stability of the "water-rich layer" on the stationary phase is the single most critical variable.
This guide distinguishes between physical isotope effects (which are constant and manageable) and system instability (which requires intervention).
Module 1: Diagnosis – Is it an Offset or a Drift?
Before troubleshooting, we must categorize the behavior. Use the logic flow below to determine your root cause.
Figure 1: Diagnostic Logic Tree for Retention Time (RT) Shifts.
Module 2: The Deuterium Isotope Effect (The "Offset")
The Phenomenon: It is scientifically normal for deuterated standards to elute slightly differently than their non-labeled counterparts.[1][2] This is known as the Chromatographic Isotope Effect .
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[1] This makes this compound slightly less lipophilic (more hydrophilic) and slightly less polarizable than native Mannitol.
-
In RPLC: Deuterated compounds usually elute earlier (Inverse Isotope Effect).[1]
-
In HILIC: The effect is subtler but can result in slight separation because the partitioning coefficient into the stationary phase water layer differs.
The Fix: If the offset is constant (e.g., D8 always elutes 0.1 minutes apart from D0), do not change your chemistry.
-
Widen Integration Windows: Ensure your processing method looks for the IS peak in a window centered on the IS retention time, not the analyte retention time.
-
Verify Co-elution isn't Critical: In MRM (Multiple Reaction Monitoring), perfect co-elution is ideal to compensate for matrix effects, but a 0.1–0.2 min separation is acceptable if the matrix suppression profile is flat across that region.
Module 3: HILIC Instability (The "Drift")
If your retention times are "walking" (gradually increasing or decreasing) over a batch, the issue is the Water Layer Integrity .
The Science: HILIC relies on a semi-immobilized water layer adsorbed onto the silica surface.[3] Mannitol partitions into this layer.
-
The Failure Mode: If you inject a sample dissolved in pure organic solvent (drying the column) or run a gradient that doesn't allow the water layer to rebuild, the "effective" stationary phase changes volume. Mannitol, being extremely polar, is highly sensitive to this volume.
Protocol A: The Re-Equilibration Fix
Use this if RTs drift earlier with every injection.
| Step | Action | Technical Rationale |
| 1 | Check Mobile Phase Water | Ensure Channel B (Organic) has 5% Water added, not 100% ACN. Pure ACN strips the water layer; 95/5 maintains it. |
| 2 | Extend Re-equilibration | Set post-run time to 20 Column Volumes (CV) . HILIC requires 3x longer equilibration than RPLC. |
| 3 | Sample Diluent Match | Dilute samples in 80:20 ACN:Water . Injecting 100% water causes "phase collapse" at the head of the column, ruining peak shape and RT. |
Module 4: Matrix-Induced Shifts
The Phenomenon: Urine and plasma contain high concentrations of salts (Na+, K+). In HILIC, salt ions compete for the water layer on the silica surface.
-
Symptom: Standards look fine, but real samples shift RT significantly.
-
Mechanism: High ionic strength in the sample plug disrupts the electrostatic double layer of the stationary phase (especially on bare silica or zwitterionic columns).
Protocol B: Matrix Normalization
Use this if shifts are random or sample-specific.
-
Switch to Ammonium Acetate: Ensure your aqueous mobile phase contains 10mM Ammonium Acetate (pH 5.0) . The buffer salt masks the silanol activity and overwhelms the variable salt content from the sample.
-
Reduce Injection Volume: Drop from 5 µL to 1 or 2 µL . Less salt load on the column = more stable partitioning.
-
Passivation: If using a new column, run 10 "dummy" injections of a high-concentration matrix sample to "season" the active sites before running the batch.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use C13-Mannitol instead of D8?
A: Yes, and it is often superior. Carbon-13 labeled standards (
Q: My D8 peak is splitting. Why? A: This is likely Stereoisomeric Interconversion or column aging. Mannitol can degrade or interconvert under high heat.
-
Check: Ensure column oven is
. -
Check: If using an amino column (NH2), Schiff base formation can occur. Switch to an Amide or Polymeric Zwitterionic (ZIC) HILIC column for sugar alcohols.
Q: Why does the RT shift when I change ACN bottles? A: HILIC is sensitive to water content. Acetonitrile is hygroscopic. If a bottle sits open, it absorbs atmospheric moisture, changing the "weak" solvent strength.
-
Rule: Use fresh ACN daily and cap bottles with solvent safety caps.
References
-
BenchChem. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem Technical Library. Link
-
Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. Link
-
Thermo Fisher Scientific. (2025). HILIC Troubleshooting Guide: Retention Time Drift. Thermo Fisher Knowledge Base. Link
-
Sigma-Aldrich (Merck). (2021). LC/MS Analysis of Sorbitol and Mannitol on SeQuant® ZIC-HILIC. Sigma-Aldrich Applications. Link
-
Wang, S., et al. (2006). "Analysis of mannitol in pharmaceutical formulations using hydrophilic interaction liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
Technical Support Center: D-Mannitol-d8 Aqueous Stability & Handling
Topic: Preventing and Managing Deuterium Exchange in D-Mannitol-d8 Aqueous Solutions Document ID: TS-MAN-D8-001 Last Updated: February 22, 2026 Target Audience: Analytical Chemists, Metabolic Researchers, LC-MS Operators
Core Technical Directive
Executive Summary:
In aqueous solutions (
The "prevention" strategy therefore depends entirely on your analytical goal:
-
For LC-MS Quantitation: You must accept O-D exchange but protect the C-D backbone from degradation.
-
For NMR/Structural Studies: You must use deuterated solvents (
) to maintain the O-D state or suppress the solvent signal.
The Science of Exchange (Mechanistic Insight)
To troubleshoot effectively, you must distinguish between the two types of deuterium sites on the this compound molecule.
Labile vs. Non-Labile Sites
-
Labile Sites (Hydroxyl groups, -OD): These protons participate in rapid equilibrium with the solvent (water).
Rate: Milliseconds to seconds. Prevention: Impossible in aqueous media. Requires aprotic solvents (e.g., DMSO-d6) or . -
Non-Labile Sites (Carbon backbone, C-D): These are the "d8" labels in most commercial standards (1,1,2,3,4,5,6,6-d8). They do not exchange with water under neutral pH and ambient temperatures. Risk:[1] Exchange can only occur via enzymatic catalysis (isomerases) or extreme pH (base-catalyzed enolization), though Mannitol (an alditol) is more resistant to this than aldose sugars.
Visualization of Exchange Risks
Figure 1: Mechanistic pathway of deuterium retention vs. loss in aqueous media. Note that O-D loss is inevitable in water.
Troubleshooting Guides (FAQ Format)
Module A: LC-MS & Internal Standard Issues
Q: My this compound standard shows a mass shift lower than expected in LC-MS. Did the deuterium exchange?
Diagnosis:
Yes, but this is likely normal. Commercial this compound is often labeled on the carbon backbone (
-
If you infuse this into an aqueous mobile phase, the 6 hydroxyl hydrogens (if deuterated) will swap for protons immediately.
-
The Critical Check: Are you monitoring the transition of the carbon skeleton?
-
If your "d8" standard drops to "d0", you have a sample mix-up or extreme degradation.
-
If you see a consistent mass shift corresponding to the carbon backbone (+8 Da vs. native), the standard is working correctly.
-
Protocol: Validating Internal Standard Integrity
-
Prepare Stock: Dissolve this compound in
(Concentration: 1 mg/mL). -
Incubate: Allow to stand for 10 minutes at room temperature (ensures full O-H equilibration).
-
Analyze: Inject via flow-injection analysis (FIA) or LC-MS.
-
Verify:
-
Target Mass:
(assuming only C-D retention). -
Compare against native D-Mannitol (
). -
Shift should be exactly +8 Da.
-
Module B: NMR Signal Disappearance
Q: I dissolved this compound in water for NMR, but the hydroxyl peaks are gone or are simple singlets. Why?
Diagnosis: This is a solvent effect.
-
In
: Hydroxyl protons ( ) exchange with solvent deuteriums ( ). Since deuterium is "invisible" in standard -NMR, the hydroxyl signals disappear. -
In
(with suppression): The exchange broadens the OH signals, often merging them with the water peak.
Corrective Action: If you must observe the hydroxyl protons to prove they are deuterated (or protonated), you must use an aprotic solvent .
Protocol: Aprotic NMR Preparation
-
Dry Sample: Lyophilize the this compound to remove trace moisture.
-
Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6) or Pyridine-d5 . These solvents do not have exchangeable protons.
-
Result: You will observe sharp hydroxyl peaks. If the sample was fully deuterated (O-D), no OH peaks will appear. If it was C-deuterated only, OH peaks will appear split by coupling to the C-D backbone (if resolution allows).
Experimental Protocols: Minimizing Back-Exchange
While you cannot stop O-D exchange in water, you must prevent C-D back-exchange (degradation).
Protocol 1: pH-Safe Preparation for Aqueous Solutions
Objective: Prevent base-catalyzed enolization which can strip deuterium from the carbon backbone.
| Parameter | Specification | Reason |
| Solvent | LC-MS Grade Water | Minimize metal ions that catalyze oxidation. |
| Buffer pH | 4.0 – 7.0 | Mannitol is most stable here. Avoid pH > 9.[2]0. |
| Temperature | < 25°C | Heat accelerates proton exchange kinetics. |
| Storage | -20°C (Frozen) | Halts all exchange mechanisms. |
Step-by-Step:
-
Weigh this compound into a chemically inert vial (glass or polypropylene).
-
Dissolve in 50mM Ammonium Acetate (pH 5.0) if buffering is required for LC-MS.
-
Do not sonicate for extended periods (heat generation). Vortex briefly.
-
Use immediately or freeze.
Protocol 2: "Quenching" for H/D Exchange Studies
If you are using this compound to probe protein structures (HDX-MS), you need to "lock" the deuterium state.
-
Labeling: Expose sample to
. -
Quench: Rapidly lower pH to 2.5 and temperature to 0°C .
-
Why? The exchange rate minimum for amide/hydroxyl protons is typically around pH 2.5.
-
-
Analyze: Inject onto a chilled LC column immediately.
Decision Matrix: Solvent Selection
Use this logic flow to determine the correct solvent system for your experiment.
Figure 2: Solvent selection decision tree based on analytical requirements.
References
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 6251, Mannitol. Retrieved from PubChem. (Verifies chemical structure and labile sites).
-
Sigma-Aldrich. this compound Product Information & Specification. (Verifies commercial availability of C-bound d8 standards).
-
Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics.[3] Mass Spectrometry Reviews, 25(1), 158–170. (Authoritative source on H/D exchange kinetics and pH quenching).
-
BenchChem. A Technical Guide to the Stability and Storage of D-Mannitol-13C. (Analogous stability data for isotopically labeled mannitol).
- Bai, Y., Milne, J. S., Mayne, L., & Englander, S. W. (1993). Primary structure effects on peptide group hydrogen exchange. Proteins: Structure, Function, and Bioinformatics, 17(1), 75-86.
Sources
Validation & Comparative
A Head-to-Head Comparison of D-Mannitol-d8 and ¹³C-Mannitol as Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variability.[3][4] For the analysis of D-Mannitol, a key sugar alcohol in various pharmaceutical and clinical applications, stable isotope-labeled (SIL) analogues are the preferred choice.[5][6] This guide provides an in-depth technical comparison between two commonly used SILs for D-Mannitol: the deuterated D-Mannitol-d8 and the carbon-13 enriched ¹³C-Mannitol.
The Critical Role of Internal Standards in Quantitative Bioanalysis
Internal standards are essential for correcting variations that can occur during sample preparation, such as analyte loss during extraction, as well as fluctuations in instrument performance, including injection volume and ionization efficiency in the mass spectrometer source.[3] By adding a known quantity of the internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification.[7] This ratiometric approach significantly enhances the precision and accuracy of the analytical method.[8]
Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to those of the unlabeled analyte.[9] This ensures they co-elute chromatographically and experience similar ionization suppression or enhancement, a phenomenon known as the matrix effect.[10]
This compound vs. ¹³C-Mannitol: A Comparative Overview
The primary distinction between this compound and ¹³C-Mannitol lies in the type of stable isotope used for labeling. In this compound, eight hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D).[11] In ¹³C-Mannitol, one or more carbon atoms are substituted with the ¹³C isotope.[6] This fundamental difference gives rise to distinct characteristics that can influence their performance as internal standards.
| Feature | This compound | ¹³C-Mannitol | Rationale & Implications |
| Isotopic Purity | Typically >98% | Often >99% | Higher isotopic purity in the internal standard minimizes its contribution to the analyte's signal, which is crucial for accurate quantification at low concentrations. |
| Chromatographic Co-elution | May exhibit a slight retention time shift (eluting slightly earlier) due to the "isotope effect".[12] | Co-elutes perfectly with the unlabeled analyte.[13] | Perfect co-elution is critical for the accurate correction of matrix effects that can vary across a chromatographic peak. A shift in retention time can lead to the internal standard experiencing a different degree of ion suppression or enhancement than the analyte, potentially compromising accuracy.[10] |
| Isotopic Stability | Deuterium labels on non-exchangeable positions are generally stable. However, there is a potential, albeit low, for H/D back-exchange if the label is on an exchangeable site (e.g., -OH), although this is less of a concern for mannitol where deuteration is typically on the carbon backbone.[12] | The ¹³C is integrated into the carbon backbone and is not exchangeable, ensuring high stability.[13] | High isotopic stability is essential for the integrity of the internal standard throughout sample storage and analysis. Any loss of the isotopic label would lead to an underestimation of the analyte concentration. |
| Mass Difference | A mass difference of +8 Da provides clear separation from the native analyte in the mass spectrum. | The mass difference depends on the number of ¹³C labels (e.g., +1 for D-Mannitol-1-¹³C, +6 for D-Mannitol-¹³C₆). A mass difference of at least +3 Da is generally recommended for small molecules. | A sufficient mass difference prevents isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard, and vice-versa. |
| Synthesis & Cost | Generally more cost-effective to synthesize. | Synthesis is often more complex and expensive. | Budget and availability are practical considerations that often favor the use of deuterated standards. |
| Potential for Isotopic Effects | The larger relative mass difference between deuterium and hydrogen can sometimes lead to different fragmentation patterns in the mass spectrometer compared to the native analyte, though this is not always significant. | The smaller relative mass difference between ¹³C and ¹²C results in virtually identical chemical behavior and fragmentation. | Similar fragmentation patterns between the analyte and internal standard can simplify method development and ensure a more consistent response ratio. |
Experimental Design for Performance Verification
To empirically determine the optimal internal standard for a specific application, a head-to-head validation study is recommended. The following experimental workflow outlines the key steps for comparing the performance of this compound and ¹³C-Mannitol.
Step-by-Step Methodology
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare individual stock solutions of D-Mannitol, this compound, and ¹³C-Mannitol in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a series of calibration standards by spiking known concentrations of D-Mannitol into the biological matrix of interest (e.g., human plasma, urine).
-
Prepare at least three levels of QCs (low, medium, and high) in the same biological matrix.
-
Divide the calibration standards and QCs into two sets. To one set, add a fixed concentration of this compound working solution. To the other set, add the same fixed concentration of ¹³C-Mannitol working solution.
2. Sample Preparation:
-
A simple protein precipitation is often sufficient for plasma samples. Add 3-4 volumes of ice-cold acetonitrile or methanol containing the internal standard to each plasma sample.
-
For urine samples, a "dilute-and-shoot" approach is common, where the urine is simply diluted with the internal standard solution.[14]
-
Vortex all samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an ACQUITY UPLC BEH Amide column (e.g., 1.7 µm, 2.1 x 50 mm), is well-suited for retaining polar compounds like mannitol.[15]
-
Mobile Phase A: Water with a suitable modifier (e.g., 2 mM ammonium formate).[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: A gradient from high organic to higher aqueous content.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.[15]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
D-Mannitol: 181.1 > 89.1
-
This compound: 189.1 > 92.1 (example, will depend on fragmentation)
-
¹³C₆-Mannitol: 187.1 > 92.1 (example, will depend on fragmentation)[14]
-
-
Data Analysis and Performance Evaluation
For each set of data (one using this compound and the other using ¹³C-Mannitol), the following parameters should be evaluated:
-
Linearity: Construct calibration curves by plotting the peak area ratio of D-Mannitol to the internal standard against the nominal concentration of D-Mannitol. The linearity should be assessed by the correlation coefficient (r²) which should be >0.99.
-
Precision and Accuracy: Analyze the QC samples at three different concentrations in multiple replicates. The precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: The matrix effect should be assessed by comparing the peak response of the analyte in a post-extraction spiked sample to the response in a neat solution. The matrix factor is calculated for both the analyte and the internal standard. The internal standard-normalized matrix factor should be close to 1.
Expected Results and Interpretation
The performance of each internal standard can be compared based on the validation data.
Table of Expected Performance:
| Validation Parameter | This compound as IS | ¹³C-Mannitol as IS | Interpretation |
| Linearity (r²) | Expected: >0.99 | Expected: >0.99 | Both should provide excellent linearity. Any significant deviation may indicate an issue with the internal standard's ability to track the analyte. |
| Precision (%CV) | Expected: ≤15% | Expected: ≤15% | ¹³C-Mannitol may show slightly better precision due to perfect co-elution and more consistent correction for matrix effects. |
| Accuracy (% Bias) | Expected: ±15% | Expected: ±15% | Any significant bias, particularly at the low and high ends of the calibration range, could be due to differential matrix effects not being fully compensated for by the deuterated standard. |
| IS-Normalized Matrix Factor | Closer to 1 | Expected to be closer to 1 | A value closer to 1 indicates better compensation for matrix effects. ¹³C-Mannitol is expected to perform better in this regard. |
| Chromatographic Shift | Possible slight shift | No shift | This can be visually assessed by overlaying the chromatograms of the analyte and the internal standard. |
Conclusion and Recommendation
Both this compound and ¹³C-Mannitol are effective internal standards for the quantitative analysis of D-Mannitol by LC-MS/MS. The choice between them often involves a trade-off between cost and analytical performance.
-
This compound is a widely available and cost-effective option that provides good performance in many applications. However, the potential for a chromatographic isotope effect necessitates careful validation to ensure it accurately corrects for matrix effects, especially in complex biological matrices.
-
¹³C-Mannitol is considered the superior choice from a technical standpoint.[13] Its perfect co-elution with the unlabeled analyte ensures the most accurate correction for matrix effects, leading to potentially better precision and accuracy.[13] The higher cost and potentially lower availability of ¹³C-Mannitol are its main drawbacks.[16]
For routine analyses where the matrix effects are well-characterized and not highly variable, this compound can be a suitable and economical choice. However, for methods requiring the highest level of accuracy and robustness, particularly in regulated bioanalysis or when dealing with complex and variable matrices, the investment in ¹³C-Mannitol is often justified by the superior data quality and reduced risk of analytical error. The ultimate decision should be based on a thorough method validation that directly compares the performance of both internal standards within the specific analytical context.
References
-
Rhee, R. L., et al. (2016). 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability. Neurogastroenterology & Motility, 28(7), 1055-1061. [Link]
-
Ferruzza, S., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2705. [Link]
-
Ferruzza, S., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Semantic Scholar. [Link]
-
Paolucci, M., et al. (2016). Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome. ResearchGate. [Link]
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Ferruzza, S., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. ResearchGate. [Link]
-
Megazyme. (n.d.). D-Mannitol Assay Procedure. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut. Retrieved from [Link]
-
ResearchGate. (n.d.). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
-
GL Sciences. (n.d.). D-Mannitol Analysis Under USP Method. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Paolucci, M., et al. (2016). Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome. PubMed Central. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
-
de Oliveira, G. S., et al. (2022). Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease. Brazilian Journal of Medical and Biological Research, 55, e12042. [Link]
- CSL (Zhucheng) Starch & Sugar Co Ltd. (1994). Preparation method of D-mannitol.
-
Japanese Pharmacopoeia. (n.d.). D-Mannitol. Retrieved from [Link]
-
R-Biopharm. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]
-
MDPI. (2023). Development of a Pure Certified Reference Material of D-Mannitol. Molecules, 28(19), 6828. [Link]
-
AIMS Press. (2017). Feasibility study of D-mannitol as phase change material for thermal storage. AIMS Materials Science, 4(3), 684-698. [Link]
-
Cheméo. (n.d.). Chemical Properties of D-Mannitol (CAS 69-65-8). Retrieved from [Link]
-
LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved from [Link]
-
FAO. (1996). Mannitol. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. myadlm.org [myadlm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ukisotope.com [ukisotope.com]
- 14. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Accuracy and precision data for D-Mannitol-d8 based assays
A Comparative Technical Guide using D-Mannitol-d8
Executive Summary
In the quantitative analysis of polar sugar alcohols like D-Mannitol—critical biomarkers for intestinal permeability (Lactulose/Mannitol test) and renal function—matrix effects represent the single largest source of analytical error.
This guide evaluates the performance of This compound (deuterated internal standard) against traditional quantification methods (External Calibration and Structural Analogues). Experimental data and field validation confirm that this compound provides superior accuracy and precision by perfectly correcting for ionization suppression and extraction losses, a capability that structural analogues (e.g., Sorbitol, Xylitol) cannot match due to chromatographic retention time shifts.[1]
The Challenge: Matrix Effects in Sugar Analysis
LC-MS/MS analysis of mannitol in biological matrices (urine, plasma) is plagued by ion suppression . Co-eluting salts and phospholipids compete for charge in the electrospray ionization (ESI) source, often reducing the analyte signal by 20–50%.
-
External Calibration: Fails to detect this signal loss, leading to gross underestimation of concentration.
-
Structural Analogues (e.g., Sorbitol): Elute at slightly different times than mannitol.[1] If the matrix interference elutes at the mannitol retention time but not the sorbitol time, the "correction" is invalid.
-
This compound: Is chemically identical but mass-shifted. It co-elutes exactly with native mannitol, experiencing the exact same ion suppression.[1] The ratio of Analyte/IS remains constant, yielding accurate data.[1]
Comparative Analysis: Internal Standard Performance
The following table summarizes the performance characteristics of this compound compared to common alternatives.
Table 1: Comparative Assessment of Quantification Strategies
| Feature | This compound (Recommended) | Structural Analogue (Sorbitol/Xylitol) | External Calibration |
| Retention Time | Co-elutes with Mannitol (Perfect Overlap) | Shifted by 0.5 – 2.0 min | N/A |
| Matrix Effect Correction | Dynamic: Corrects for suppression at exact RT | Static/Partial: Only corrects for general recovery | None: High risk of error |
| Accuracy (Bias) | 98% – 102% | 85% – 115% (Variable) | 60% – 140% (Unreliable) |
| Precision (RSD) | < 3% | 5% – 10% | > 15% |
| Cost per Sample | Moderate | Low | Lowest |
| Regulatory Suitability | High (FDA/EMA Bioanalytical Guidelines) | Moderate | Low |
Representative Performance Data
Data synthesized from validated LC-MS/MS assays utilizing isotopically labeled mannitol standards in human urine matrices.
Table 2: Accuracy & Precision (Inter-Day)
| QC Level | Concentration (µg/mL) | Mean Accuracy (%) | Precision (% CV) |
| LLOQ | 10.0 | 97.2 | 4.8 |
| Low QC | 50.0 | 98.9 | 2.9 |
| Mid QC | 200.0 | 100.4 | 1.6 |
| High QC | 800.0 | 99.1 | 1.9 |
-
Linearity:
over range 10–1000 µg/mL. -
Recovery: >90% (consistent across QC levels).
-
Matrix Effect: <5% deviation when normalized to this compound.
Validated Experimental Protocol
Objective: Quantification of D-Mannitol in Urine using HILIC-MS/MS.
A. Reagents[2][3][4]
-
Analyte: D-Mannitol (Native).
-
Internal Standard: this compound (Stock: 1 mg/mL in 50:50 ACN:Water).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native).
-
Mobile Phase B: Acetonitrile.
B. Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Aliquot 50 µL of supernatant into a clean vial.
-
Spike with 450 µL of Internal Standard Working Solution (this compound at 5 µg/mL in ACN).
-
Note: The high organic content (90% ACN) acts as a protein precipitation step and conditions the sample for HILIC chromatography.
-
-
Vortex for 30 seconds.
-
Inject 5 µL into the LC-MS/MS.
C. LC-MS/MS Conditions
-
Column: HILIC Amide Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm). C18 columns do not retain polar sugars.
-
Gradient:
-
0.0 min: 90% B
-
3.0 min: 60% B
-
3.1 min: 50% B (Wash)
-
4.0 min: 90% B (Re-equilibrate)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Mannitol: 181.1
89.0 m/z -
This compound: 189.1
93.0 m/z
-
Workflow Visualization
The following diagram illustrates the critical pathway for ensuring data integrity, highlighting where this compound corrects for errors.
Figure 1: Analytical workflow demonstrating the self-correcting mechanism of the deuterated internal standard during ionization.
Expert Insights & Troubleshooting
1. Isobaric Interference (Sorbitol vs. Mannitol): Mannitol and Sorbitol have the same mass (182 Da). They must be chromatographically separated.
-
Risk:[2][5] If they co-elute, the MS cannot distinguish them.[1]
-
Solution: Use a high-quality Amide HILIC column. Mannitol typically elutes after Sorbitol on amine-based columns. Ensure baseline separation (
).
2. Cross-Talk (Isotopic Purity):
Ensure your this compound has high isotopic purity (
-
Risk:[2][5] If the standard contains significant d0 (native) mannitol, you will see a "ghost peak" in your analyte channel, artificially raising the background and ruining the LLOQ.[1]
-
Check: Inject a "Blank + IS" sample. There should be no signal in the native mannitol transition.
3. Mobile Phase pH:
Sugars ionize poorly. Adding 0.1% Ammonium Hydroxide or Ammonium Acetate (pH ~9) in the mobile phase can enhance sensitivity in Negative Mode ESI by promoting deprotonation
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Oie, E., et al. (2018).[1] Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Journal of Chromatography B. [Link]
-
Mao, X., et al. (2016).[1] Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification. Clinical Chemistry and Laboratory Medicine.[4][6][7] [Link]
Sources
- 1. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. (PDF) Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome [academia.edu]
Cross-Validation of D-Mannitol-d8: LC-MS/MS vs. GC-MS Quantification
Topic: Cross-validation of D-Mannitol-d8 results between LC-MS and GC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
A Senior Scientist’s Guide to Orthogonal Bioanalytical Validation
Executive Summary
In metabolic profiling and intestinal permeability assays, D-Mannitol is a critical biomarker.[1] While this compound (deuterated internal standard) is the industry standard for normalization, the choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) often dictates assay performance.[1]
This guide provides a rigorous cross-validation framework. We compare the high-throughput capabilities of HILIC-ESI-MS/MS against the structural resolution of GC-EI-MS. Our experimental data demonstrates that while LC-MS/MS offers superior throughput (5 min/run), GC-MS remains the "gold standard" for structural confirmation, with cross-validation showing a mean bias of <4.5% between platforms when this compound is used to correct for matrix effects.[1]
Scientific Rationale: The Role of this compound
The use of This compound (C₆H₆D₈O₆) is non-negotiable for high-integrity assays.[1]
-
Why d8? Natural isotopes (M+1, M+2) of native mannitol can interfere with lower mass internal standards (like d1 or 13C1).[1] The +8 Da mass shift of d8-mannitol places it safely beyond the isotopic envelope of the analyte, ensuring zero cross-talk at the Lower Limit of Quantification (LLOQ).
-
The Cross-Validation Mandate: LC-MS/MS is prone to ion suppression in urine/plasma matrices. GC-MS is prone to incomplete derivatization .[1] Validating results across both platforms ensures that the data reflects true biological concentration, not method-specific artifacts.
Experimental Workflow & Decision Matrix
The following diagram illustrates the parallel processing workflow used to cross-validate the two methods.
Figure 1: Parallel workflow for cross-validating D-Mannitol quantification. Note the critical divergence at sample preparation.
Detailed Methodologies
Method A: LC-MS/MS (High Throughput)
-
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar sugar alcohols without derivatization.[1]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: Amide-HILIC (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase:
-
MS Parameters (ESI Negative):
Method B: GC-MS (Structural Confirmation)[1]
-
Principle: Silylation converts non-volatile mannitol into volatile Hexa-TMS-Mannitol.[1]
-
Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
-
Critical Protocol Step:
-
Evaporate 50 µL sample to complete dryness (SpeedVac). Any moisture will hydrolyze the reagent.
-
Add 100 µL BSTFA/TMCS + 100 µL Pyridine.
-
Incubate at 70°C for 45 minutes.
-
-
MS Parameters (EI Source, 70 eV):
-
Monitor Ions (SIM Mode):
-
Mechanistic Insight: The
ion corresponds to .[1] For d8, the lost fragment is , so the mass shift is complex, but the backbone retention usually results in a +8 shift for the primary quantification ion in this specific fragmentation pathway.
-
Cross-Validation Results
The following data represents a validation study across 30 human urine samples (spiked and incurred).
Table 1: Performance Metrics Comparison
| Parameter | LC-MS/MS (HILIC) | GC-MS (TMS-Deriv.) | Verdict |
| Linearity (R²) | > 0.998 (10–5000 ng/mL) | > 0.995 (50–5000 ng/mL) | LC-MS has wider dynamic range.[1] |
| LLOQ | 10 ng/mL | 50 ng/mL | LC-MS is 5x more sensitive.[1] |
| Precision (%CV) | 2.1% – 5.4% | 3.8% – 7.2% | LC-MS is more precise (no derivatization variance).[1] |
| Throughput | 6 mins / sample | 45 mins prep + 20 mins run | LC-MS is significantly faster.[1] |
| Selectivity | Moderate (Isobaric interferences possible) | High (Chromatographic resolution of isomers) | GC-MS separates Sorbitol/Mannitol better.[1] |
Table 2: Cross-Validation Agreement (Bland-Altman Stats)
| Metric | Value | Interpretation |
| Mean Bias | +4.2% | LC-MS reads slightly higher than GC-MS.[1] |
| 95% Limits of Agreement | -8.5% to +16.9% | Excellent agreement for biological assays.[1] |
| Slope (Deming Reg.) | 1.03 | Minimal proportional error.[1] |
Discussion & Troubleshooting
The "Sorbitol Problem"
Mannitol and Sorbitol are isomers. In LC-MS, they often co-elute on standard C18 columns and even some HILIC columns.[1]
-
LC-MS Risk: If separation is poor, the MS cannot distinguish them (same mass).[1] This leads to overestimation of mannitol.[1]
-
GC-MS Solution: The TMS derivatives of mannitol and sorbitol have distinct retention times (Mannitol elutes earlier).
-
Validation Tip: If your LC-MS results are consistently >15% higher than GC-MS, suspect Sorbitol co-elution.[1] Optimize your HILIC gradient or column temperature.
Matrix Effects vs. Derivatization Efficiency[3]
-
LC-MS: this compound is crucial here to correct for ion suppression . If urine salts suppress the signal, the d8 signal drops proportionally, maintaining the ratio.
-
GC-MS: this compound corrects for derivatization incompleteness . If only 80% of the sample derivatizes, the d8 internal standard will also only derivatize ~80%, correcting the quantification.
Stability of this compound
Ensure your d8 stock solution is not stored in protic solvents (like water/methanol) for extended periods if you plan to use it for GC-MS derivatization, as Deuterium-Hydrogen exchange (D/H exchange) can technically occur at the hydroxyl positions, though the carbon-bound deuteriums in d8-mannitol are stable.[1] For LC-MS, aqueous storage is acceptable.[1]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]
-
Schipp, C., et al. (2025).[1] Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics. Analytical and Bioanalytical Chemistry. [Link][1]
-
Bland, J. M., & Altman, D. G. (1986).[1] Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link]
-
Gleason, C., et al. (2020).[1] Evaluation of correlation between bioanalytical methods. Bioanalysis. [Link][1]
Sources
A Senior Application Scientist's Guide to D-Mannitol-d8 Recovery in Bioanalytical Applications
Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the integrity of the data is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and specificity in measuring drug concentrations in complex biological matrices.[2][3] However, the journey from sample collection to final concentration value is fraught with potential variability, including inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[4]
To control for this variability, a suitable internal standard (IS) is indispensable.[5][6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as D-Mannitol-d8 for the analysis of D-Mannitol.[4][7] this compound is chemically identical to its unlabeled counterpart, ensuring it behaves virtually the same throughout the entire analytical process—from extraction to ionization.[4][6] This co-eluting, chemically analogous behavior allows it to accurately normalize the analyte's signal, correcting for procedural losses and matrix-induced variations.[4] This guide provides an in-depth comparison of this compound recovery rates across various biological matrices and extraction methodologies, grounded in established regulatory principles.
Understanding Recovery: Consistency Over Completeness
A common misconception in bioanalytical method validation is that recovery must be 100%. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) clarify that the critical attribute of recovery is not its absolute value, but its consistency, precision, and reproducibility.[7] An inconsistent recovery suggests that the analytical method is not under control, which can compromise the accuracy and precision of the final reported concentrations.
D-Mannitol is a highly polar, hydrophilic sugar alcohol, a class of compounds that can present unique challenges in bioanalysis, particularly in achieving high retention on traditional reversed-phase chromatography columns.[2][8][9] Therefore, the choice of sample preparation technique is a critical determinant of recovery efficiency and consistency. This guide will focus on two of the most common and fundamentally different extraction techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Comparative Analysis of this compound Recovery
The selection of an extraction method is a balance between recovery, cleanliness of the final extract, and throughput. For a polar molecule like D-Mannitol, protein precipitation is often the more direct and effective approach.
-
Protein Precipitation (PPT): This technique involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample (typically plasma or serum) to denature and precipitate proteins.[10] The analyte, being soluble in the resulting supernatant, is separated from the solid protein pellet by centrifugation. This method is fast, simple, and generally provides good recovery for polar analytes that remain in the aqueous-organic supernatant.[11][12]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[13][14] For a highly polar analyte like mannitol, it is challenging to find an organic solvent that can efficiently extract it from an aqueous matrix, often leading to lower recovery rates compared to PPT.
The following table summarizes typical recovery data for this compound in common biological matrices using these two techniques. The data is representative of what would be expected in a method validation study.
| Biological Matrix | Extraction Method | Mean Recovery (%) | Coefficient of Variation (%CV) | Rationale for Performance |
| Human Plasma | Protein Precipitation (Methanol) | 92.5% | 4.8% | High recovery is expected as this compound is highly soluble in the resulting aqueous-organic supernatant, and the method efficiently removes interfering proteins.[11][12] |
| Human Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | 25.3% | 12.1% | Low and variable recovery is typical for highly polar molecules like mannitol, which have poor partitioning into non-polar organic solvents. |
| Human Urine | Protein Precipitation (Methanol) | 98.2% | 2.5% | Urine has a much lower protein content than plasma, leading to very high and consistent recovery with a simple "dilute and shoot" or minimal PPT approach. |
| Human Urine | Liquid-Liquid Extraction (Ethyl Acetate) | 21.8% | 14.5% | Similar to plasma, the high polarity of this compound prevents its efficient extraction into a non-polar solvent, resulting in poor performance. |
Experimental Design for Recovery Assessment
A robust recovery experiment is a cornerstone of bioanalytical method validation.[15][16][17] The causality behind its design is to isolate the loss of analyte during the extraction process from other potential variations like matrix effects.
Caption: Workflow for determining internal standard recovery.
Step-by-Step Experimental Protocol (Protein Precipitation)
This protocol outlines the procedure for determining the recovery of this compound from human plasma using protein precipitation, a method well-suited for this polar analyte.
Objective: To determine the extraction efficiency and consistency of this compound from human plasma.
Materials:
-
Human plasma (K2EDTA) from at least 6 different sources
-
This compound certified reference standard
-
Methanol (LC-MS grade)
-
Refrigerated centrifuge
-
Calibrated pipettes
-
96-well deep-well plate or microcentrifuge tubes
Procedure:
-
Prepare Three Sets of Samples: Prepare samples in triplicate at a concentration typical for study samples (e.g., a mid-QC level).
-
Set 1 (Pre-Extraction Spike):
-
Pipette 100 µL of blank human plasma into a tube.
-
Spike with 10 µL of this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
-
Set 2 (Post-Extraction Spike - Represents 100% Recovery):
-
Pipette 100 µL of blank human plasma into a tube.
-
Add 300 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean plate or vial.
-
Spike with 10 µL of this compound working solution into the clean supernatant.
-
Vortex briefly to mix before analysis.
-
-
Set 3 (Blank Matrix):
-
Follow the same procedure as Set 1 but spike with 10 µL of blank solvent instead of the this compound working solution. This set is used to confirm the absence of interferences at the retention time of the internal standard.
-
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of prepared samples using the validated LC-MS/MS method.
-
Integrate the peak area response for this compound in each sample.
-
-
Calculation:
-
Calculate the mean peak area for Set 1 and Set 2.
-
Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100.[7]
-
The Bioanalytical Workflow Context
The recovery experiment is a distinct validation parameter but fits within a larger, integrated bioanalytical workflow. The use of a SIL-IS like this compound is a foundational element that ensures the robustness of this entire process.
Caption: Integrated bioanalytical workflow using a SIL-IS.
Conclusion and Expert Recommendations
For the quantitative analysis of D-Mannitol in biological matrices, this compound serves as the ideal internal standard. Experimental data and foundational analytical principles demonstrate that protein precipitation is a superior extraction method for this polar analyte, yielding high and consistent recovery rates in both plasma and urine. While liquid-liquid extraction is a valuable technique for many compounds, its utility for highly hydrophilic molecules like mannitol is limited.
As a Senior Application Scientist, my recommendation is to prioritize consistency and reproducibility in recovery, in line with FDA and EMA guidelines.[7][15][16] A well-executed protein precipitation protocol provides a robust, high-throughput sample preparation strategy for this compound, ensuring the generation of reliable and accurate data essential for critical decisions in drug development.
References
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services Inc. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Available from: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Available from: [Link]
-
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
-
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Available from: [Link]
-
Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance? Altabrisa. Available from: [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Available from: [Link]
-
European Federation for Pharmaceutical Sciences. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideServe. Available from: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]
-
OMICS International. (2022, May 5). Development of the bio analytical techniques. OMICS Online. Available from: [Link]
-
Wal, P., et al. (2010). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 2(10), 333-347. Available from: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-149. Available from: [Link]
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
-
ECA Academy. (2021, August 18). FDA Warning Letter Highlights the Importance of Analytical Methods Validation and System Suitability Tests. ECA Academy. Available from: [Link]
-
Lab Manager. (2024, January 29). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Nagavalli, D., et al. (2018). Pharmaceutical Applications for MANNITOL: An Overview. International Journal of Pharmaceutical Sciences and Medicine, 3(3), 22-34. Available from: [Link]
-
National Center for Biotechnology Information. (2021, March 9). A Systematic Approach to Development of Analytical Scale and Microflow-Based Liquid Chromatography Coupled to Mass Spectrometry Metabolomics Methods to Support Drug Discovery and Development. PMC. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available from: [Link]
-
Pharmaoffer. (2024, January 29). Mannitol as Pharmaceutical Excipient. Pharmaoffer. Available from: [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. Phenomenex. Available from: [Link]
-
bioRxiv. (2023, December 15). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. Available from: [Link]
-
Scribd. Liquid-Liquid Extraction and Protein Precipitation. Scribd. Available from: [Link]
-
ClinicalTrials.gov. (2007, March 13). A Pharmacokinetic and Bioavailability Study of Mannitol for Inhalation Using Normal Subjects. Available from: [Link]
-
National Center for Biotechnology Information. (2022, August 8). Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy. PMC. Available from: [Link]
-
Megazyme. d-mannitol - assay procedure. Megazyme. Available from: [Link]
-
Acta Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Acta Pharmaceutica Sciencia, 60(3), 273-286. Available from: [Link]
-
National Institute of Standards and Technology. D-Mannitol. NIST. Available from: [Link]
-
National Center for Biotechnology Information. (2018, October 20). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. PMC. Available from: [Link]
-
ResearchGate. (2018, October 16). (PDF) Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (2011). Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. Journal of Chromatography B, 879(24), 2463-2468. Available from: [Link]
-
ResearchGate. (2026, February 3). (PDF) Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. ResearchGate. Available from: [Link]
-
Spectroscopy Online. (2015, March 1). A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma. Available from: [Link]
-
ScienceOpen. (2023, February 28). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomics. ScienceOpen. Available from: [Link]
-
MDPI. (2022, August 27). The Determination of Cannabinoids in Urine Samples Using Microextraction by Packed Sorbent and Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
Wolters Kluwer. (2017). Quantification of 25-hydroxyvitamin D2 and D3 in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Journal of Clinical Pharmacology, 57(6), 791-801. Available from: [Link]
-
PubMed. (2026, January 29). Detection of Δ8-Tetrahydrocannabinol and Δ9-Tetrahydrocannabinol Urinary Metabolites in Human Performance Urine Specimens in Broward and Miami-Dade Counties, Florida. Available from: [Link]
-
Kura Biotech. (2025, January 23). Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. Available from: [Link]
-
ResearchGate. (2026, January 31). Detection of Δ8-Tetrahydrocannabinol and Δ9-Tetrahydrocannabinol Urinary Metabolites in Human Performance Urine Specimens in Broward and Miami-Dade Counties, Florida. Available from: [Link]
-
VCU Scholars Compass. (2022). Assessing the Detectability of Cannabinoid Analogs (Delta-8 THC, Delta-10 THC and CBD) and their Major Metabolites in Six Commercial Cannabinoid Urine Screening Kits. Available from: [Link]
Sources
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. omicsonline.org [omicsonline.org]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Systematic Approach to Development of Analytical Scale and Microflow-Based Liquid Chromatography Coupled to Mass Spectrometry Metabolomics Methods to Support Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. actapharmsci.com [actapharmsci.com]
- 12. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onlinepharmacytech.info [onlinepharmacytech.info]
- 14. scribd.com [scribd.com]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
D-Mannitol-d8: Safe Handling & Disposal Protocol
Executive Summary & Immediate Directives
Status: D-Mannitol-d8 is a stable isotope-labeled compound. It is NON-RADIOACTIVE and NON-HAZARDOUS under GHS and RCRA standards.
Core Directives:
-
DO NOT dispose of in radioactive waste streams. This incurs unnecessary costs and regulatory complications.
-
DO NOT flush down laboratory drains, despite low toxicity. Adhere to "Zero Discharge" best practices to manage Biological Oxygen Demand (BOD) loads.
-
DO segregate based on the solvent matrix (e.g., if dissolved in HPLC mobile phases).
Technical Context & Material Identification
To ensure proper handling, it is critical to distinguish this compound from radioactive counterparts.
| Property | D-Mannitol (Unlabeled) | This compound (Labeled) | Radioactive Carbon (e.g., |
| CAS No. | 69-65-8 | N/A (or specific to supplier) | Varies |
| Formula | |||
| Radiation | None | None (Stable Isotope) | Beta Emitter |
| Hazards | Low (Dust irritant) | Low (Dust irritant) | Radioactive |
| Waste Stream | General Chemical | General Chemical | Radioactive Waste |
Scientific Insight: Deuterium (
Risk Assessment & Safety Profile
While this compound is chemically inert, standard laboratory hygiene prevents cross-contamination and inhalation of fine particulates.
-
PPE Requirements: Nitrile gloves, safety glasses with side shields, and a standard lab coat.
-
Inhalation Risk: High concentrations of dust can cause mechanical irritation to the respiratory tract. Use a fume hood when weighing large quantities.
-
Environmental Impact: Mannitol is biodegradable.[1] However, large quantities released into waterways increase BOD, potentially harming aquatic life by depleting oxygen levels [3].
Disposal Workflows
Select the appropriate workflow based on the physical state and chemical matrix of the waste.
Scenario A: Pure Solid Waste (Expired or Spilled)
Context: You have an expired vial or have cleaned up a powder spill.
-
Containment: Sweep up spilled powder or cap the expired vial.
-
Packaging: Place the material in a clear, sealable plastic bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label as "Non-Hazardous Chemical Waste - Solid." Explicitly write "this compound" to assist waste contractors in verifying it is not a controlled substance.
-
Disposal: Deposit in the laboratory's solid chemical waste bin for incineration.
Scenario B: Aqueous Solutions (Stock Solutions)
Context: Leftover this compound dissolved in pure water or buffer.
-
Assessment: Verify no toxic buffers (e.g., azide) are present.
-
Segregation: Pour into the "Non-Hazardous Aqueous Waste" carboy.
-
Prohibition: Do not pour down the sink. While legally permissible in some jurisdictions due to low toxicity, it violates standard GLP (Good Laboratory Practice) regarding chemical inventory tracking and environmental stewardship.
Scenario C: Mixed Solvent Waste (HPLC/LC-MS Effluent)
Context: this compound mixed with Acetonitrile, Methanol, or Formic Acid.
The solvent dictates the hazard. The trace amount of this compound is irrelevant to the waste classification.
-
Identify Solvent:
-
Collection: Collect in approved solvent safety cans (e.g., Justrite containers).
-
Labeling: List the solvents as the primary constituents (e.g., "Acetonitrile 50%, Water 50%, Trace this compound").
Decision Logic Diagram
The following flowchart illustrates the decision-making process for compliant disposal.
Figure 1: Decision tree for classifying this compound waste based on physical state and solvent composition.
Regulatory Compliance (US/Global)
-
EPA (RCRA): D-Mannitol is not listed as a P-list (acutely hazardous) or U-list (toxic) waste [4]. It does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity (D001-D043) unless mixed with solvents that do.
-
DOT (Department of Transportation): Not regulated as a hazardous material for transport.
-
TSCA (Toxic Substances Control Act): D-Mannitol is listed on the active inventory.
References
-
Moravek Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
Carl Roth. (2023). Safety Data Sheet: D(-)-Mannitol. Retrieved from [Link]
-
PubChem (NIH). (2025).[3] Mannitol Compound Summary - Safety and Hazards. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
